molecular formula C20H16ClN3O B11438825 4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol

4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol

Cat. No.: B11438825
M. Wt: 349.8 g/mol
InChI Key: AQBRXNIUWUFLQP-UHFFFAOYSA-N
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Description

4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as transition metals, can also enhance the efficiency of the reaction . Additionally, solvent-free synthesis methods have been explored to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the chloro and phenol groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is unique due to the presence of the chloro and phenol groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound in various applications .

Properties

Molecular Formula

C20H16ClN3O

Molecular Weight

349.8 g/mol

IUPAC Name

4-[6-chloro-3-(2-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol

InChI

InChI=1S/C20H16ClN3O/c1-13-4-2-3-5-17(13)22-20-19(14-6-9-16(25)10-7-14)23-18-11-8-15(21)12-24(18)20/h2-12,22,25H,1H3

InChI Key

AQBRXNIUWUFLQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)O

Origin of Product

United States

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